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Compound of Interest

Compound Name: Pifusertib hydrochloride

Cat. No.: B10824939 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the off-

target effects of Pifusertib hydrochloride (TAS-117).

Frequently Asked Questions (FAQs)
Q1: We observe an unexpected phenotype in our cell-based assay that doesn't seem to be

solely mediated by Akt inhibition. Could Pifusertib hydrochloride have off-target effects?

A1: Yes, while Pifusertib hydrochloride is a potent and selective allosteric inhibitor of Akt

kinases, like most kinase inhibitors, it may exhibit off-target activities, particularly at higher

concentrations.[1] Unexpected phenotypes could arise from the inhibition of other kinases or

cellular proteins. It is crucial to validate that the observed effect is specifically due to Akt

inhibition by performing appropriate control experiments, such as using structurally different Akt

inhibitors or rescue experiments with constitutively active Akt mutants.

Q2: What are the known on-target IC50 values for Pifusertib hydrochloride?

A2: Pifusertib hydrochloride is a potent inhibitor of all three Akt isoforms. The reported IC50

values are:

Akt1: 4.8 nM[2]

Akt2: 1.6 nM[2]
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Akt3: 44 nM[2]

Q3: Is there a comprehensive kinome scan available for Pifusertib hydrochloride to identify

its off-targets?

A3: Publicly available, comprehensive kinome scan data with IC50 values for a broad panel of

kinases for Pifusertib hydrochloride is limited. Some sources claim "no observed off-target

inhibition of kinases," however, this is a strong statement and may reflect the limits of the

assays used.[1] Given the conserved nature of kinase ATP-binding sites and even allosteric

pockets, it is advisable to experimentally determine the selectivity profile in your system of

interest.

Q4: What are some potential off-target kinases for allosteric Akt inhibitors like Pifusertib
hydrochloride?

A4: While specific data for Pifusertib is scarce, allosteric Akt inhibitors, in general, could

potentially interact with other kinases from the AGC family due to structural similarities in their

regulatory domains.[3][4] Potential off-targets to investigate could include:

Protein Kinase A (PKA)

Protein Kinase C (PKC) isoforms

p70S6 Kinase (S6K)

Serum/glucocorticoid-regulated kinase (SGK)

It is also possible for kinase inhibitors to have non-kinase off-targets.[5][6][7]

Q5: We are seeing inconsistent IC50 values for Pifusertib hydrochloride in our in vitro kinase

assays. What could be the cause?

A5: Inconsistent IC50 values can stem from several factors:

Assay format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield

different results.
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ATP concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the

ATP concentration used in the assay. Although Pifusertib is an allosteric inhibitor, the

conformation of the kinase can be influenced by nucleotide binding.

Enzyme and substrate concentrations: Ensure these are kept consistent and are in the linear

range of the assay.

Reagent quality: Use high-purity enzyme, substrate, and inhibitor.

Incubation time: Ensure sufficient pre-incubation time for the inhibitor to bind to the kinase.

Quantitative Data Summary
Due to the limited public availability of a comprehensive kinome scan for Pifusertib
hydrochloride, this table focuses on its known on-target potency and highlights potential off-

targets to consider for experimental investigation based on its inhibitor class.
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Target Family Target
Pifusertib
Hydrochloride IC50
(nM)

Notes

On-Target Akt1 4.8[2]
Potent allosteric

inhibition.

Akt2 1.6[2]
Most sensitive

isoform.

Akt3 44[2]

Potential Off-Targets

to Investigate (AGC

Kinase Family)

PKA
Data not publicly

available

Structurally related to

Akt.

PKC isoforms
Data not publicly

available

S6K
Data not publicly

available

SGK
Data not publicly

available

Other Key Signaling

Kinases
PI3K

Minimal inhibition

reported[3]

Pifusertib is reported

to be highly selective

over PI3K.

PDK1
Minimal inhibition

reported[3]

mTOR
Minimal inhibition

reported[3]

Signaling Pathway Diagram
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Unexpected Experimental Result
with Pifusertib

Is the observed effect consistent
with on-target Akt inhibition?

Could it be an off-target effect?

No

Validate with:
- Different Akt inhibitors
- Rescue experiments

- Downstream pathway analysis

Yes

Investigate with:
- Kinome-wide screening

- In vitro assays with candidate kinases
- Cellular target engagement assays

Yes

Could it be an assay artifact?

Unsure

Result is likely
on-target mediated.

Result is likely
off-target mediated.

No

Troubleshoot Assay:
- Check reagents
- Validate controls
- Optimize protocol

Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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